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Compound of Interest

Compound Name: Gold tribromide

Cat. No.: B127331

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of gold tribromide
(AuBrs3) as a catalyst in alkyne activation. Gold catalysis has emerged as a powerful tool in
modern organic synthesis, enabling the formation of complex molecular architectures under
mild conditions. Gold(lll) halides, including AuBrs, are effective Lewis acids that can activate
the carbon-carbon triple bond of alkynes, rendering them susceptible to nucleophilic attack.
This activation opens up a wide array of synthetic possibilities, from simple hydration and
hydroalkoxylation to more complex cyclization and rearrangement reactions.

Overview of Gold Tribromide Catalysis

Gold tribromide serves as a robust catalyst for a variety of transformations involving alkynes.
Its strong Lewis acidity allows it to coordinate to the 1t-system of the alkyne, thereby lowering
the energy barrier for nucleophilic addition. While both gold(l) and gold(lIl) species are active in
alkyne activation, AuBrs offers a readily available and effective gold(lll) source.

Key Applications:
o Hydration of Alkynes: The addition of water across the triple bond to form ketones.

o Hydroalkoxylation: The addition of alcohols to alkynes to generate vinyl ethers or ketals.
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e Meyer-Schuster Rearrangement: The rearrangement of propargyl alcohols to a,[3-
unsaturated carbonyl compounds.

» Cyclization Reactions: Intramolecular reactions to form various carbocyclic and heterocyclic
scaffolds.

o Diels-Alder Reactions: Catalyzing the cycloaddition of enynals and enynones.

General Mechanism of Alkyne Activation

The catalytic cycle of gold-catalyzed alkyne activation generally proceeds through the following
key steps:

o Coordination: The gold(lll) center of AuBr3 coordinates to the alkyne, forming a 1t-complex.
This coordination polarizes the alkyne, making it more electrophilic.

o Nucleophilic Attack: A nucleophile attacks one of the alkyne carbons from the face opposite
to the gold catalyst (anti-addition). This results in the formation of a vinyl-gold intermediate.

o Protodeauration: The vinyl-gold intermediate is protonated, typically by a protic solvent or an
additive, to release the final product and regenerate the active gold catalyst.

Catalytic Cycle

Nucleophile
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Caption: General mechanism of gold(lll)-catalyzed alkyne activation.

Experimental Protocols and Quantitative Data
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The following sections provide detailed experimental protocols for key applications of AuBrs in
alkyne activation, along with tables summarizing relevant quantitative data.

Meyer-Schuster Rearrangement of Propargyl Alcohols

The Meyer-Schuster rearrangement is a classic transformation of propargyl alcohols into a,3-
unsaturated carbonyl compounds. While traditionally acid-catalyzed, gold catalysts, including
AuBrs, offer milder and more selective conditions.

Experimental Protocol:
A general procedure for the gold-catalyzed Meyer-Schuster rearrangement is as follows:

e To a solution of the propargyl alcohol (1.0 equiv) in a suitable solvent (e.g., toluene, DCE, or
a mixture) is added the gold catalyst (typically 1-5 mol%).

e The reaction mixture is stirred at a specified temperature (ranging from room temperature to
60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

» Upon completion, the reaction is quenched, and the product is isolated and purified using
standard techniques such as column chromatography.

Catalyst Substrate  Solvent Temp (°C) Time Yield (%) Ref.
Tertiary )
30 min-24  Good to
AuBrs Propargyl Toluene RT - 60 [1]
h Excellent
Alcohols
Secondary
PPhsAuNT _
‘ Propargyl Toluene 60 30 min >50 [1]
’ Alcohols
Primary
Mo-Au ]
Propargyl THF RT 1lh High [2]
combo
Alcohols

Table 1. Quantitative data for the Meyer-Schuster Rearrangement.
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Experimental Workflow
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Caption: Workflow for the AuBrs-catalyzed Meyer-Schuster rearrangement.
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Hydration of Alkynes

The gold-catalyzed hydration of alkynes provides a direct route to ketones under neutral

conditions, avoiding the harsh acidic conditions and toxic mercury catalysts often used in

traditional methods.[3]

Experimental Protocol:

A representative procedure for the AuBrs3-catalyzed hydration of a terminal alkyne is as follows:

e To a solution of the terminal alkyne (1.0 equiv) in a mixture of solvents such as methanol and

water is added AuBr3 (1-5 mol%).

e The reaction mixture is stirred at room temperature or slightly elevated temperatures until the

starting material is consumed, as indicated by TLC or GC analysis.

e The reaction is worked up by adding water and extracting with an organic solvent. The

combined organic layers are dried and concentrated.

e The crude product is purified by column chromatography to afford the corresponding methyl

ketone.

Catalyst Substrate  Solvent Temp (°C) Time (h) Yield (%) Ref.

[AuX2(S2C
Phenylacet  Not Not Not

N(R)2)] . . " Moderate [41[5][6]
ylene Specified Specified Specified

(X=Br)

Salen- )
Various Not Not

gold(lIn) B 60 N Good [4]
alkynes Specified Specified

complex

Table 2: Quantitative data for the Hydration of Alkynes.

Hydroalkoxylation of Alkynes

The addition of alcohols to alkynes, or hydroalkoxylation, is a highly atom-economical method

for the synthesis of vinyl ethers and acetals/ketals. Gold catalysts, including AuBrs, have shown
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excellent activity and selectivity in these reactions.
Experimental Protocol:
A general procedure for the intermolecular hydroalkoxylation of an alkyne is as follows:

o A mixture of the alkyne (1.0 equiv), the alcohol (as solvent or in excess), and AuBrs (1-5
mol%) is prepared in a reaction vessel.

e The mixture is stirred at a temperature ranging from room temperature to 80 °C.
e The progress of the reaction is monitored by TLC or GC.

» Upon completion, the reaction mixture is concentrated, and the residue is purified by column
chromatography to yield the vinyl ether or ketal product.

Catalyst Alkyne Alcohol Temp (°C) Time (h) Yield (%) Ref.
Symmetric Not Not

AuCls Phenol N N Good [7]
al Alkenes Specified Specified

IPrAu(Me ) Ketones
1,5-Diynes RT 3-6 Good [8]

CN)SbFe (solvent)

Table 3: Quantitative data for the Hydroalkoxylation of Alkynes.

Diels-Alder Reaction of Enynals/Enynones

Gold catalysts can facilitate tandem Diels-Alder reactions of enynals or enynones with alkenes,
leading to the rapid construction of complex polycyclic structures.[9]

Experimental Protocol:
A typical procedure for a gold-catalyzed tandem Diels-Alder reaction is as follows:

o To a solution of the enynal/enynone (1.0 equiv) and the alkene (2.0-5.0 equiv) in a suitable
solvent (e.g., DCE) is added the gold catalyst (e.g., AuBr3, 1-5 mol%).
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e The reaction is stirred at a specified temperature (e.g., 60-80 °C) until the starting material is
consumed.

e The solvent is removed under reduced pressure, and the crude product is purified by column

chromatography.
Catalyst Dienophile Diene Temp (°C) Yield (%) Ref.
IMes- Enynals/Enyn
Alkenes 60-80 92-97 [5]
AuCIl/AgOTf ones
Enynals/Enyn
AuBrs Alkenes 60-80 Good 9]
ones

Table 4: Quantitative data for Gold-Catalyzed Diels-Alder Reactions.

Proposed Reaction Pathway

Au(lll) Activation
of Enynal Alkyne

Intramolecular Nucleophilic
Attack by Carbonyl

:

Formation of Cyclic
0-Quinodimethane (0-QDM)

[4+2] Cycloaddition
with Alkene
Formation of

Polycyclic Product
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Caption: Proposed pathway for the gold-catalyzed tandem Diels-Alder reaction.

Conclusion

Gold tribromide is a versatile and effective catalyst for a range of alkyne activation reactions.
Its ability to function under mild conditions and tolerate various functional groups makes it a
valuable tool for organic synthesis in both academic and industrial research. The protocols and
data presented here provide a starting point for researchers looking to explore the synthetic
potential of AuBrs-catalyzed alkyne transformations. Further optimization of reaction conditions
may be necessary for specific substrates to achieve optimal results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application of Gold Tribromide in Alkyne Activation: A
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127331#application-of-gold-tribromide-in-alkyne-
activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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